![molecular formula C5H6F2N2O B1460326 [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 2098020-65-4](/img/structure/B1460326.png)
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol
Overview
Description
1-(difluoromethyl)-1H-pyrazol-4-yl]methanol, also known as DFMP, is an organofluorine compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a reagent, catalyst, and additive in many different processes. DFMP is a colorless liquid with a boiling point of around 120°C and a melting point of around -31°C. It is soluble in water and has a low vapor pressure.
Scientific Research Applications
Antimicrobial Activity
- A study by Kumar et al. (2012) synthesized derivatives of pyrazolines, including molecules structurally similar to “[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol.” These compounds exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, especially those containing methoxy groups (Kumar, Satyender, Meenakshi, Kumar, Sunil, & Kumar, Parvin, 2012).
Cytotoxicity Studies
- Bonacorso et al. (2016) conducted a study involving the synthesis of trifluoromethyl-substituted pyrazoles. They noted significant cytotoxicity in human leukocytes at higher concentrations, which is pertinent for understanding the biological interactions of similar compounds (Bonacorso, H., Nogara, P., Da Silva, Fernanda D'Avila, et al., 2016).
Computational and Synthetic Chemistry
- Mabrouk et al. (2020) explored the eco-friendly synthesis of new heterocyclic pyrazolic carboxylic α-amino esters. They established an economical synthesis strategy and analyzed the structures using computational methods, highlighting the versatility of pyrazole-based compounds in synthetic chemistry (Mabrouk, E., Arrousse, N., Korchi, Adil, et al., 2020).
Complex Molecular Structures
- Cook and Halcrow (2015) investigated the synthesis of a pyrazole-derived compound and its iron(II) complex salts, observing interesting spin-state behaviors. This study illuminates the potential of pyrazole derivatives in creating complex molecular structures with unique properties (Cook, L. J. K. & Halcrow, M., 2015).
Synthesis of Novel Derivatives
- Hote and Lokhande (2014) synthesized novel pyrazole derivatives, demonstrating the adaptability of pyrazole chemistry for creating diverse molecular structures with potential applications in various fields (Hote, Baliram S. & Lokhande, P., 2014).
properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-2,5,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYVZIQSGUNTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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